2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-17-5-2-1-4-16(17)20(28)24-15-8-6-14(7-9-15)23-18-10-11-19(26-25-18)27-13-3-12-22-27/h1-13H,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYACGAGRJLJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, including nucleophilic aromatic substitution and Buchwald–Hartwig arylamination . The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Biological Properties
The compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of pyrazole and pyridazine compounds often show substantial antimicrobial properties against various bacterial strains and fungi.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide possess significant antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For example, some synthesized pyrazole derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin, indicating their potential as effective antimicrobial agents .
Anticancer Potential
Research has also highlighted the potential of this compound in cancer treatment. Certain studies have reported that similar structures can induce apoptosis in cancer cells, suggesting that 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may serve as a lead compound for developing new anticancer drugs .
Synthesis and Characterization
The synthesis of 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : The initial step involves synthesizing the pyrazole moiety through condensation reactions.
- Pyridazine Integration : The introduction of the pyridazine ring is achieved via cyclization reactions with appropriate amines.
- Final Coupling : The final product is obtained through coupling reactions between the chlorinated phenyl group and the previously synthesized intermediates.
This multi-step synthesis allows for the modification of various functional groups, enabling the exploration of structure-activity relationships (SAR) .
Cardiovascular Applications
Recent studies have indicated that compounds with similar structures may exhibit cardiovascular benefits, potentially acting as P2Y12 antagonists which are crucial in preventing platelet aggregation . This suggests that 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide could be investigated further for its role in cardiovascular therapies.
Antiviral Activity
Emerging research has pointed towards the antiviral properties of pyrazole derivatives, particularly in combating viral infections related to respiratory diseases. Given the ongoing challenges posed by viruses such as SARS-CoV-2, compounds like 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide could be pivotal in developing new antiviral medications .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing various benzimidazole-pyrazole compounds reported that certain derivatives exhibited MIC values significantly lower than traditional antibiotics against Gram-positive bacteria . This underscores the potential of pyrazole-containing compounds in addressing antibiotic resistance.
Case Study 2: Cancer Cell Apoptosis
Another research article described a series of pyrazole derivatives that induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of apoptotic pathways . This highlights the therapeutic promise of compounds like 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide in oncology.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of N-phenylbenzamide derivatives. Key structural analogues include:
Key Structural Insights :
- Halogen Substitution : Chlorine (target compound) vs. bromine () affects electronic properties and steric interactions. Bromine’s larger size may reduce binding pocket compatibility compared to chlorine .
- Heterocyclic Variations : Pyridazine-pyrazole (target) vs. imidazo[1,2-a]pyrazine (CGI-560) cores influence selectivity; pyridazine may favor ATP-binding pockets in kinases .
Computational and Crystallographic Analysis
- Software Tools : SHELX () and WinGX () are widely used for crystallographic refinement. The pyridazine-pyrazole system in the target compound may require high-resolution data for accurate electron density mapping .
- Docking Studies : Pyrazole’s nitrogen atoms likely participate in hydrogen bonding with kinase catalytic domains, akin to nilotinib’s pyrimidine interactions () .
Biological Activity
The compound 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly as a P2Y12 receptor antagonist. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is C17H15ClN6O, with a molecular weight of approximately 354.80 g/mol. The compound features a chloro group, a benzamide moiety, and a pyrazolyl-pyridazinyl linkage, which contribute to its pharmacological properties.
The primary biological activity of this compound is as a P2Y12 receptor antagonist . P2Y12 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in platelet aggregation and thrombus formation. By inhibiting these receptors, the compound has potential applications in treating cardiovascular diseases such as thrombosis and myocardial infarction .
Antithrombotic Effects
Research indicates that 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide exhibits potent antiplatelet activity , making it a candidate for antithrombotic therapy. In vitro studies have shown that it effectively inhibits ADP-induced platelet aggregation .
Antimicrobial Activity
In addition to its antiplatelet effects, this compound has been evaluated for antimicrobial properties. A related study on similar pyrazole derivatives indicated significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy against specific microbial strains .
Case Studies and Research Findings
- Antiplatelet Activity : A study reported that compounds similar to 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide showed high selectivity and potency as P2Y12 antagonists in preclinical models, demonstrating significant reductions in thrombus formation in vivo .
- Antimicrobial Testing : Another investigation into N-substituted phenyl derivatives highlighted that certain chloroacetamides exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with structure-activity relationship (SAR) analysis revealing that halogenated substituents enhanced lipophilicity and penetration through bacterial membranes .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Target Receptor | Efficacy |
|---|---|---|---|
| 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | Antiplatelet | P2Y12 | High |
| SAR216471 | Antiplatelet | P2Y12 | Very High |
| N-(substituted phenyl)-2-chloroacetamides | Antimicrobial | Various Bacteria | Moderate to High |
Q & A
Basic: What are the recommended methods for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step reactions, starting with coupling a pyridazine core with a pyrazole derivative. Key steps include:
- Pyridazine Functionalization: Introduce the pyrazole moiety via nucleophilic aromatic substitution (e.g., using 1H-pyrazole under Pd catalysis) .
- Amide Coupling: React the intermediate with 4-aminophenylbenzamide using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.
Characterization: - NMR/LC-MS: Confirm molecular structure and purity .
- X-ray Crystallography: Resolve stereochemistry using SHELX programs for refinement .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation: Work in a fume hood to avoid inhalation of fine particulates .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) before disposal via approved chemical waste streams .
Advanced: How can structural ambiguities (e.g., polymorphism) be resolved during crystallographic analysis?
Answer:
- Data Collection: Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve diffraction quality .
- Refinement: Apply SHELXL with restraints for disordered regions (e.g., pyrazole rotamers) .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Advanced: How to design experiments to evaluate its kinase inhibition potential?
Answer:
- In Vitro Assays:
- Kinase Profiling: Use TR-FRET assays against a panel of kinases (e.g., Bcr-Abl, BTK) at 1–10 µM concentrations .
- IC50 Determination: Perform dose-response curves (0.1–100 µM) with ATP concentrations near Km .
- Controls: Include Ponatinib or Imatinib as reference inhibitors .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Assay Validation:
- Confirm compound stability in assay buffers (e.g., pH 7.4, 37°C) via LC-MS .
- Standardize cell lines (e.g., Ba/F3 vs. K562) to minimize variability .
- Structural Analysis: Compare binding modes using molecular docking (AutoDock Vina) to identify key residues affecting activity .
Advanced: What computational strategies predict SAR for modifying the pyridazine core?
Answer:
- Docking Studies: Model interactions with kinase ATP-binding pockets (e.g., Abl1: PDB 2hyy) .
- DFT Calculations: Optimize substituent geometry (Gaussian 16, B3LYP/6-31G*) to assess electronic effects on binding .
- ADMET Prediction: Use SwissADME to prioritize analogs with improved solubility (LogP < 3) and permeability .
Advanced: How to optimize synthetic yield while minimizing side products?
Answer:
- Reaction Monitoring: Track intermediates via TLC or inline IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹) .
- Catalyst Screening: Test Pd(OAc)₂/XPhos vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20% .
Advanced: What analytical techniques confirm batch-to-batch consistency?
Answer:
- HPLC-PDA: Use a C18 column (ACN/water + 0.1% TFA) to quantify purity (>98%) and detect trace impurities .
- DSC/TGA: Monitor thermal stability (decomposition >200°C) to ensure consistent crystallinity .
- Elemental Analysis: Validate %C, %H, %N within ±0.4% of theoretical values .
Advanced: How to investigate metabolic stability in preclinical models?
Answer:
- Microsomal Incubations: Use human liver microsomes (1 mg/mL) with NADPH regeneration, analyzing metabolites via UPLC-QTOF .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms at 10 µM to assess drug-drug interaction risks .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment (42–55°C gradient) .
- Western Blotting: Quantify phosphorylation inhibition (e.g., p-CrkL in Bcr-Abl+ cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
